N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine
Description
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a triazole moiety
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N7/c1-19(12-15-16-13-18-20(15)2)14-4-8-21(9-5-14)10-11-22-7-3-6-17-22/h3,6-7,13-14H,4-5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHVTYNROHVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN(C)C2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole and triazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, hydrazines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, hydrazines, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(2-pyrazol-1-ylethyl)piperidin-4-amine: shares structural similarities with other triazole and pyrazole derivatives.
Triazole derivatives: Known for their antifungal and antimicrobial properties.
Pyrazole derivatives: Investigated for their anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
